(2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride
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Overview
Description
“(2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride” is a chemical compound with the formula C8H8ClF2N5. It has a molecular weight of 247.63 . This compound is available from various suppliers, including Sigma-Aldrich .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 247.63 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results .Scientific Research Applications
Antimicrobial Activity
(2,5-Difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride and its derivatives exhibit significant antimicrobial properties. For instance, novel urea and thiourea derivatives of this compound showed in vitro antibacterial activity against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as high antifungal activity (Vedavathi, Sudhamani, & Raju, 2017).
Synthesis and Characterization
The compound has been involved in the synthesis of various chemical structures. For example, it was used in the improved industrial synthesis of sertraline hydrochloride, a potent antidepressant (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002). Another study successfully synthesized a related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, demonstrating the compound's role in creating novel chemical entities (Shimoga, Shin, & Kim, 2018).
Anticancer Activity
New palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands, including derivatives of (2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine, have shown promising anticancer activity against various human cancer cell lines (Mbugua et al., 2020).
Chemical Structure and Theoretical Investigations
The compound has been a subject of detailed chemical structure and theoretical investigations. For instance, a study on the crystal structure of related compounds provided insights into their molecular geometry and potential as cancer inhibitors (Kamaraj et al., 2021).
properties
IUPAC Name |
(2,5-difluorophenyl)-(2H-tetrazol-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N5.ClH/c9-4-1-2-6(10)5(3-4)7(11)8-12-14-15-13-8;/h1-3,7H,11H2,(H,12,13,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCDQOOSQQIYDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C2=NNN=N2)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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